![molecular formula C18H15ClN4O2 B7543674 N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, commonly known as ACPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. ACPCA is a pyrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
ACPCA has been shown to be a potent inhibitor of FAAH, with an IC50 value of 2.9 nM. It works by binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
ACPCA has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential applications in the treatment of anxiety and depression. However, further studies are needed to fully understand the biochemical and physiological effects of ACPCA.
Advantages and Limitations for Lab Experiments
One advantage of ACPCA is its potency as a FAAH inhibitor, which makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. However, its potency also makes it difficult to work with, as small variations in concentration can have significant effects on its activity. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects.
Future Directions
There are several future directions for research on ACPCA. One area of interest is its potential applications in the treatment of pain and inflammation. Studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential applications in the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and its effects on behavior. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects. Overall, ACPCA is a promising compound with potential applications in drug discovery, but further research is needed to fully understand its potential.
Synthesis Methods
ACPCA can be synthesized through various methods, including the reaction of 4-chlorobenzonitrile with 4-aminoacetophenone to form 4-(4-chlorophenyl)-1-(4-oxo-2-phenyl-1,3-oxazolidin-3-yl)butan-1-one, which is then reacted with hydrazine hydrate to form ACPCA. Another method involves the reaction of 4-chlorobenzonitrile with 4-acetylaniline to form 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, which is then reacted with thionyl chloride and ammonia to form ACPCA.
Scientific Research Applications
ACPCA has been studied for its potential applications in drug discovery, particularly as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. Inhibition of FAAH has been shown to increase levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-12(24)21-15-4-6-16(7-5-15)22-18(25)13-10-20-23(11-13)17-8-2-14(19)3-9-17/h2-11H,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYMVJNVSHDKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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